Deptropine dihydrogen citrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Deptropine citrate is synthesized through a series of chemical reactions involving the formation of the tropine moiety and its subsequent etherification with 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of deptropine citrate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Deptropine citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert deptropine citrate into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of deptropine citrate, each with distinct chemical properties .
Scientific Research Applications
Deptropine citrate has a wide range of scientific research applications:
Mechanism of Action
Deptropine citrate exerts its effects by binding to and blocking the H1 receptor, thereby inhibiting the actions of endogenous histamine. This action reduces symptoms associated with allergic reactions and respiratory disorders. The compound also exhibits anticholinergic properties by blocking muscarinic receptors, which contributes to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tropine: A functional parent compound of deptropine, known for its role in various biological processes.
Dibenzocycloheptenes: A class of compounds containing the dibenzocycloheptene moiety, similar to deptropine.
Uniqueness
Deptropine citrate is unique due to its dual action as an antihistamine and anticholinergic agent. This combination of properties makes it particularly effective in treating respiratory disorders and allergic reactions, setting it apart from other similar compounds .
Properties
CAS No. |
2169-75-7 |
---|---|
Molecular Formula |
C29H35NO8 |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;(1R,5S)-8-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C23H27NO.C6H8O7/c1-24-18-12-13-19(24)15-20(14-18)25-23-21-8-4-2-6-16(21)10-11-17-7-3-5-9-22(17)23;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-9,18-20,23H,10-15H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t18-,19+,20?; |
InChI Key |
CHQGYMXXKZPWOI-IIPFOPBBSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES |
CN1C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CN1C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
2169-75-7 | |
Related CAS |
604-51-3 (Parent) 77-92-9 (Parent) |
Synonyms |
BS 6987 BS-6987 deptropine deptropine citrate Deptropine FNA dibenzheptropine dibenzheptropine citrate Tropane, 3alpha-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)oxy)-, citrate (1:1) |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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